molecular formula C9H10N4OS2 B3259924 N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide CAS No. 32558-17-1

N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

Cat. No.: B3259924
CAS No.: 32558-17-1
M. Wt: 254.3
InChI Key: HJVCYSMRXGHUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide is a small-molecule compound featuring a bithiazole core substituted with acetamide and methyl groups. Structurally, it consists of two thiazole rings connected at the 4,5' positions, with an acetamide moiety at the 2'-position and a methyl group at the 4'-position (Figure 1). The compound is synthesized via reactions involving intermediate thiourea derivatives and subsequent purification by flash chromatography .

This molecule has garnered attention for its selective inhibition of pro-matrix metalloproteinase-9 (proMMP-9), a key enzyme implicated in cancer metastasis and inflammation. Studies demonstrate that it binds to the activation cleavage site of proMMP-9 (residues 103–108), preventing zymogen activation and subsequent cell migration in HT1080 fibrosarcoma models .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c1-4-7(6-3-15-8(10)13-6)16-9(11-4)12-5(2)14/h3H,1-2H3,(H2,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVCYSMRXGHUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)acetamide typically involves the formation of the bithiazole core followed by functionalization. One common method includes the cyclization of appropriate thioamide precursors under oxidative conditions. The reaction conditions often involve the use of oxidizing agents such as iodine or bromine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, involving the use of robust catalysts and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bithiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated bithiazole derivatives.

Scientific Research Applications

Case Studies

In a study assessing various substituted 4,5′-bithiazoles, compound 1 (which includes the N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide structure) demonstrated significant cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values indicated strong potential for these compounds as anticancer agents .

Table 1: Cytotoxicity of Selected Bithiazole Compounds

CompoundCell LineIC50 (µM)
Compound 1MCF-715.3
Compound 1HepG222.8
EtoposideMCF-712.0
EtoposideHepG218.5

Broad-Spectrum Antiviral Activity

Recent research has highlighted the potential of this compound as a broad-spectrum antiviral agent. It has shown efficacy against enteroviruses, which are responsible for various respiratory infections and are particularly concerning in patients with cystic fibrosis .

Case Studies

In a screening of compounds for antiviral activity, a derivative of the bithiazole structure was found to inhibit multiple strains of enteroviruses effectively. The compound exhibited activity in both cell-free and cell-based assays against viruses such as enterovirus A (EV71) and poliovirus .

Table 2: Antiviral Activity Against Enteroviruses

CompoundVirus TypeIC50 (µM)
Compound 17Enterovirus A (EV71)10.5
Compound 17Poliovirus12.3

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound and its derivatives. The presence of certain substituents on the bithiazole ring can significantly influence its biological activity.

Key Findings:

  • Compounds with non-acetylated amine groups showed comparable activity to those with acetylated groups.
  • Molecular docking studies indicated favorable interactions within the ATP binding pocket of human topo IIα, suggesting that modifications to the compound could enhance its inhibitory potency .

Mechanism of Action

The mechanism of action of N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiazole core can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bithiazole-Based Acetamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Data Source References
This compound (Target Compound) 2'-Acetamide, 4'-methyl, 2-amino C9H11N5OS2* 285.34 proMMP-9 inhibition (KD = 5.0 µM)
N-(4'-Methyl-2-((4-methylcyclohexyl)amino)-[4,5'-bithiazol]-2'-yl)acetamide (9b) 2-(4-Methylcyclohexyl)amino C16H22N4OS2 351.3 CFTR modulation (Yield: 95%)
N-(2-(Cyclohexyl(methyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (9c) 2-(Cyclohexyl(methyl)amino C16H22N4OS2 351.0 CFTR modulation (Yield: 93%)
N-(2-((2-Hydroxyethyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (9d) 2-(2-Hydroxyethyl)amino C11H14N4O2S2 299.2 CFTR modulation (Yield: 75%)
N-[2-[(4-Cyanophenyl)amino]-4'-methyl-[4,5'-bithiazol]-2'-yl]acetamide 2-(4-Cyanophenyl)amino C16H13N5OS2 355.44 Unspecified activity (CAS: 860619-39-2)
N-(2-((2-Methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (JNJ0966) 2-(2-Methoxyphenyl)amino C15H16N4O2S2 356.44 proMMP-9 inhibition (KD = 5.0 µM)
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Non-bithiazole analog with fluorophenyl C18H21FN4O2S 392.45 MMP-9 inhibition (KD = 320 nM)

Key Findings and Distinctions

A. Substituent Effects on Activity

  • Amino Group Modifications: The target compound’s 2-amino group confers selective proMMP-9 inhibition, whereas analogs like 9b–9d (with cyclohexyl or hydroxyethyl substituents) shift activity toward cystic fibrosis transmembrane conductance regulator (CFTR) modulation . Substitution with a 4-cyanophenyl group (CAS: 860619-39-2) alters physicochemical properties (e.g., molecular weight = 355.44 g/mol) but lacks reported biological data .
  • Potency in MMP-9 Inhibition :

    • The fluorophenyl analog (Table 1) exhibits superior MMP-9 inhibition (KD = 320 nM) compared to the target compound (KD = 5.0 µM), likely due to enhanced binding to the HPX domain of MMP-9 .

C. Physicochemical and Pharmacokinetic Profiles

  • Blood-Brain Barrier Penetration : The target compound’s low molecular weight (~285 g/mol) and lipophilic bithiazole core enable CNS activity, unlike bulkier analogs (e.g., molecular weight >350 g/mol) .

Biological Activity

N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide, also known as JNJ 0966, is a compound with significant biological activity, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C₁₆H₁₆N₄O₂S₂
Molecular Weight: 368.45 g/mol

The compound features a bithiazole scaffold, which is essential for its biological activity. The structural characteristics contribute to its interactions with various biological targets.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Matrix Metalloproteinases (MMPs):
    • Specifically inhibits pro-MMP9 activation with an IC50 of 440 nM, affecting the conversion of pro-MMP9 to its active form without directly inhibiting MMP9 enzymatic activity .
    • This inhibition is crucial for preventing cell invasion in cancer metastasis.
  • Anticancer Activity:
    • The compound induces apoptosis in cancer cells by targeting specific signaling pathways.
    • It has shown effectiveness in reducing motor impairment in models of multiple sclerosis, indicating potential neuroprotective effects .
  • Antiviral Properties:
    • Preliminary studies suggest that it may possess antiviral activity against certain picornaviruses, enhancing its profile as a multi-target therapeutic agent .

Biological Activity Summary

Activity TypeTarget/EffectIC50/EC50 ValuesReferences
MMP InhibitionPro-MMP9IC50 = 440 nM
AnticancerInduces apoptosisVaries by cell line
AntiviralInhibits replication of EV71Low micromolar range
NeuroprotectionReduces motor impairmentNot specified

Case Study 1: MMP Inhibition in Cancer Models

A study demonstrated that JNJ 0966 effectively inhibited the invasion of cancer cells in vitro by blocking the activation of MMP9. This suggests a promising role for the compound in cancer therapy, particularly for tumors known to metastasize through MMP-mediated pathways.

Case Study 2: Neuroprotective Effects

In an experimental autoimmune encephalomyelitis (EAE) model, JNJ 0966 was shown to reduce motor impairment significantly. This finding indicates potential applications in treating neurodegenerative diseases or conditions involving inflammation of the nervous system.

Case Study 3: Antiviral Activity

Research into the antiviral properties of JNJ 0966 revealed that it could inhibit the replication of enterovirus 71 (EV71), a pathogen associated with hand, foot, and mouth disease. The selectivity index for this activity was greater than 20, indicating a favorable therapeutic window .

Q & A

Q. What are the established synthetic routes for N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions starting with thiazole ring formation using phosphorus pentasulfide, followed by sequential coupling of acetamide and aryl amine groups. Critical steps include:

  • Thiazole formation : Controlled reaction temperatures (60–80°C) in anhydrous solvents like DMF or THF to prevent side reactions .
  • Acetamide coupling : Use of acyl chlorides or EDCI/HOBt-mediated amidation under nitrogen atmosphere to ensure high yields . Intermediates are characterized via 1H/13C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weights. Purity is assessed via HPLC (>95% purity threshold) .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). Discrepancies in splitting patterns indicate impurities or isomerization .
  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Validates the planar geometry of the bithiazole core and hydrogen-bonding networks .

Advanced Research Questions

Q. What molecular interactions underlie JNJ0966’s selective inhibition of proMMP9 activation, and how do structural studies inform this mechanism?

JNJ0966 binds to the proMMP9 activation cleavage site (residues 103–108), inducing conformational changes that prevent proteolytic activation by MMP3/10. Structural studies (e.g., X-ray crystallography) reveal:

  • Hydrogen bonding : Between the acetamide carbonyl and Arg104.
  • Hydrophobic interactions : The 4′-methyl-thiazole group occupies a hydrophobic pocket near Tyr245 . This mechanism avoids off-target effects on other MMPs, achieving >50-fold selectivity over MMP2/13 .

Q. What experimental approaches are used to validate JNJ0966’s blood-brain barrier (BBB) permeability in preclinical models?

  • In vivo pharmacokinetics : Administer JNJ0966 intravenously (1–10 mg/kg) in mice, followed by LC-MS/MS quantification of brain homogenates. A brain-to-plasma ratio >0.3 indicates BBB penetration .
  • Experimental autoimmune encephalomyelitis (EAE) models : Dose-dependent reduction in clinical scores (e.g., 30% at 10 mg/kg) correlates with CNS target engagement .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in JNJ0966’s efficacy observed between in vitro enzymatic assays and in vivo tumor models?

  • In vitro vs. in vivo contexts : In HT1080 fibrosarcoma cells, JNJ0966 shows IC₅₀ = 5 µM for MMP9 inhibition, but in MDA-MB-435 xenografts, tumor growth suppression requires higher doses (20 mg/kg). This may reflect:
  • Protein binding : Serum albumin reduces free drug concentration .
  • Microenvironment factors : Stromal MMP9 secretion or compensatory MMP upregulation .
    • Mitigation strategies : Use orthotopic models (e.g., lung cancer metastases) and combine with MMP9-specific biomarkers (e.g., gelatin zymography) to quantify target modulation .

Methodological Considerations

  • Reaction optimization : Use Design of Experiments (DoE) to balance temperature, solvent polarity, and catalyst loading (e.g., NaH vs. K₂CO₃) for reproducible yields .
  • Biological assays : Pair proMMP9 FRET assays (to measure activation inhibition) with transwell migration assays (to validate functional anti-metastatic effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.